REACTION_CXSMILES
|
[CH2:1]([Sn:5]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])[C:6]1[S:7][C:8]([C:11]2C=C[C:14]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:13][CH:12]=2)=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].BrC1[S:33]C(Br)=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:17]([C:14]1[S:33][C:11]([C:8]2[S:7][C:6]([Sn:5]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:1][CH2:2][CH2:3][CH3:4])=[CH:10][CH:9]=2)=[CH:12][CH:13]=1)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |^1:41,43,62,81|
|
Name
|
2′-hexylbithiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5′″,2″″-pentathiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(tri-n-butylstannyl)-5-(4-n-hexylphenyl)thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1SC(=CC1)C1=CC=C(C=C1)CCCCCC)(CCCC)CCCC
|
Name
|
compound
|
Quantity
|
6.25 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
145 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
below reflux for three days under nitrogen
|
Duration
|
3 d
|
Type
|
WASH
|
Details
|
The precipitate is successively washed with dilute hydrochloric acid, water, and acetone
|
Type
|
CUSTOM
|
Details
|
recrystallized from mesitylene with hot filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC=C(S1)C=1SC(=CC1)[Sn](CCCC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |